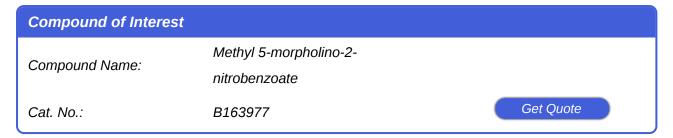


Spectroscopic Profiling of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **Methyl 5-morpholino-2-nitrobenzoate**. In the absence of publicly available experimental spectra for this specific compound, this guide presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of **Methyl 5-morpholino-2-nitrobenzoate** in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Methyl 5-morpholino-2-nitrobenzoate**. These values are estimated based on data from similar compounds and are intended to guide the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Spectral Data



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H-3	~ 7.5 - 7.7	d	1H
H-4	~ 7.2 - 7.4	dd	1H
H-6	~ 8.0 - 8.2	d	1H
-OCH₃ (Ester)	~ 3.9	S	3H
-N(CH ₂) ₂ (Morpholine)	~ 3.2 - 3.4	t	4H
-O(CH ₂) ₂ (Morpholine)	~ 3.8 - 4.0	t	4H

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
C=O (Ester)	~ 165
C-1	~ 130
C-2	~ 148
C-3	~ 125
C-4	~ 120
C-5	~ 150
C-6	~ 135
-OCH₃ (Ester)	~ 53
-N(CH ₂) ₂ (Morpholine)	~ 48
-O(CH ₂) ₂ (Morpholine)	~ 67

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Absorption Bands



Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	2950 - 2850	Medium
C=O (Ester)	1730 - 1715	Strong
C=C (Aromatic)	1600 - 1475	Medium-Strong
NO ₂ (Asymmetric Stretch)	1550 - 1510	Strong
NO ₂ (Symmetric Stretch)	1360 - 1320	Strong
C-O (Ester)	1250 - 1100	Strong
C-N (Amine)	1250 - 1180	Medium
C-O-C (Ether)	1150 - 1085	Strong

Table 4: Predicted Mass Spectrometry Data

Ion Type	Predicted m/z	Notes
[M]+	266.09	Molecular Ion
[M-OCH₃] ⁺	235.08	Loss of methoxy group from the ester.
[M-NO ₂]+	220.10	Loss of the nitro group.
[M-COOCH₃] ⁺	207.10	Loss of the methyl ester group.
[Morpholino fragment]+	86.07	Cleavage of the morpholine ring.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a compound such as **Methyl 5-morpholino-2-nitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup: Record the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the sample to optimize the magnetic field homogeneity.
- Data Acquisition:
 - For ¹H NMR, acquire the spectrum using a standard one-pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
 Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum will be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

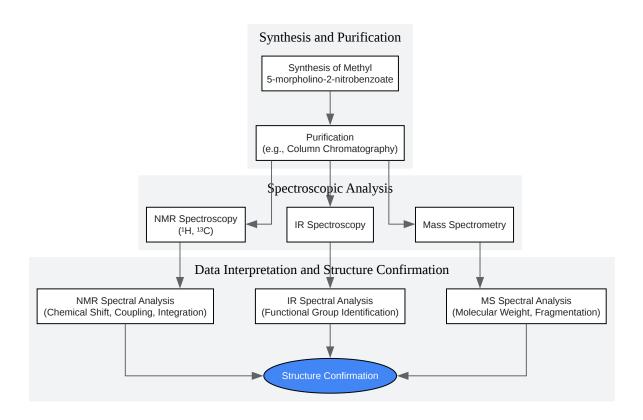


- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of about 10-100 μg/mL.
- Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Data Acquisition:
 - For ESI-MS, infuse the sample solution directly into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
 - For EI-MS, the sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum over a similar mass range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like **Methyl 5-morpholino-2-nitrobenzoate**.





Click to download full resolution via product page

Spectroscopic Analysis Workflow

To cite this document: BenchChem. [Spectroscopic Profiling of Methyl 5-morpholino-2-nitrobenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163977#spectroscopic-data-nmr-ir-ms-of-methyl-5-morpholino-2-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com